![molecular formula C29H30N2O B2605063 (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one CAS No. 692287-50-6](/img/structure/B2605063.png)
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one, or simply benzimidazole, is a heterocyclic organic compound with a wide range of applications in the scientific world. It has been used for decades in research and development, and has been found to have a variety of beneficial effects in the laboratory setting. Benzimidazole has been used in the synthesis of many organic compounds, and its ability to form stable bonds with other molecules makes it a valuable tool for scientists. In addition, benzimidazole has been found to have a number of biochemical and physiological effects, and has been used in a variety of medical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis Techniques : A study by Reddy and Reddy (2010) discussed the synthesis of a series of compounds including 1-(1H-benzimidazol-2-yl)-3-(substituted phenyl)prop-2-en-1-ones, achieved through the condensation of 2-acetyl benzimidazoles with different aromatic aldehydes. These compounds were screened for antibacterial and antifungal activity, with some showing promising results (V. Reddy & K. R. Reddy, 2010).
Antimicrobial Activity : Kunduru, Reddy, and Boche (2014) synthesized a novel series of 4-(1H-benzo[d]imidazol-2-yl)-6-phenyl-2-pyrimidinamines, which showed antimicrobial activity against various microorganisms (Ravinder Reddy Kunduru, Malla Reddy Vanga, Srinivas Boche, 2014).
Molecular Modeling and Anticancer Studies
EGFR Antagonists for Cancer Treatment : Chhajed et al. (2016) reported the design of EGFR antagonists, synthesized for potential use as anticancer agents. These compounds demonstrated promising cytotoxic activity against colorectal and lung cancer cell lines (S. Chhajed, S. Sonawane, C. Upasani, S. Kshirsagar, Pramodkumar P. Gupta, 2016).
Corrosion Inhibition : Yadav et al. (2013) explored benzimidazole derivatives as inhibitors for mild steel corrosion, demonstrating their effectiveness in increasing concentration and following the Langmuir adsorption isotherm (M. Yadav, D. Behera, Sumit Kumar, R. Sinha, 2013).
Synthesis of Novel Compounds
Microwave-Mediated Synthesis : Darweesh et al. (2016) conducted efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, highlighting the versatility of these compounds for synthesizing a variety of derivatives (Ahmed F Darweesh, Ahmed E. M. Mekky, A. Salman, A. Farag, 2016).
Antihypertensive Activity : Sharma, Kohli, and Sharma (2010) synthesized Benzimidazole derivatives and screened them for antihypertensive activity, demonstrating significant results (Mukesh C. Sharma, D. Kohli, Smita Sharma, 2010).
Crystal Structure and Synthesis
- Crystal Structure Analysis : Hranjec, Pavlović, and Karminski-Zamola (2009) reported on the synthesis and crystal structure of benzimidazole substituted acrylonitriles and benzimidazo[1, 2-a]quinolines, providing insight into the molecular and crystal structures of these compounds (M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2009).
Propiedades
IUPAC Name |
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O/c1-2-3-4-5-6-9-23-12-14-24(15-13-23)16-21-29(32)25-17-19-26(20-18-25)31-22-30-27-10-7-8-11-28(27)31/h7-8,10-22H,2-6,9H2,1H3/b21-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBUNDICCAGKCP-LTGZKZEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.